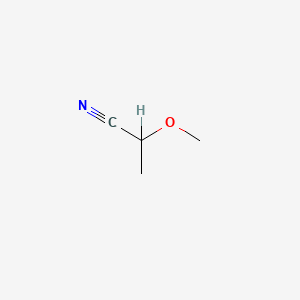
1,2-Bis(2,4-dichlorophenoxy)ethane
説明
1,2-Bis(2,4-dichlorophenoxy)ethane is an organophosphorus compound . It has a molecular formula of C14H10Cl4O2 and an average mass of 352.040 Da .
Synthesis Analysis
While specific synthesis methods for 1,2-Bis(2,4-dichlorophenoxy)ethane were not found, a related compound, 1,2-bis(4-nitrophenyl)ethane, was synthesized from para nitro toluene . The process involved oxidation in methanolic KOH using a fish tank aerator, in the presence of a catalytic quantity of para benzoquinone .Molecular Structure Analysis
The molecular structure of 1,2-Bis(2,4-dichlorophenoxy)ethane consists of an ethane core with two 2,4-dichlorophenoxy groups attached . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
1,2-Bis(2,4-dichlorophenoxy)ethane has a molecular weight of 352.040 . More specific physical and chemical properties would require additional data or experimental analysis.科学的研究の応用
Use in Synthesis and Structure Analysis
- Specific Scientific Field : Chemical Crystallography .
- Summary of the Application : 1,2-Bis(2,4-dichlorophenoxy)ethane has been used in the synthesis of 1,2-Bis(2,6-dimethylphenylphosphino)ethane, a member of the phosphine family .
- Methods of Application : The synthesis involves the reaction of in situ prepared lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethylether .
Use in Structural Investigation
- Specific Scientific Field : Structural Chemistry .
- Summary of the Application : The 1,2-(bis-phenoxy)ethane family of molecules, which includes 1,2-Bis(2,4-dichlorophenoxy)ethane, have a number of possible conformations in the crystalline state due to the flexible nature of the ethane spacer group .
- Methods of Application : Structural trends within this group of molecules were examined via the use of single crystal X-ray data and computational chemistry .
- Results or Outcomes : The study revealed a distinct trend in the conformational solid state structures, with the majority giving gauche structures .
Use in Atmospheric Chemical Reaction Mechanism and Kinetics
- Specific Scientific Field : Atmospheric Chemistry .
- Summary of the Application : The compound has been used in the study of the atmospheric chemical reaction mechanism and kinetics of 1,2-bis (2,4,6-tribromophenoxy)ethane (BTBPE), an alternative of polybrominated diphenyl ethers (PBDEs), initiated by OH radical .
- Methods of Application : The study involved combined quantum chemical calculations and kinetics modeling .
- Results or Outcomes : The study revealed that BTBPE, as a substitute for PBDEs, still has atmospheric persistence. The calculated overall reaction rate constant is 1.0 × 10 −12 cm 3 per molecule per s, translating into 11.8 days atmospheric lifetime of BTBPE .
Use in Structural Investigation
- Specific Scientific Field : Structural Chemistry .
- Summary of the Application : The X-ray structure of the title compound, obtained as a byproduct in a natural product synthesis, has been determined .
- Methods of Application : The structure was determined using X-ray crystallography .
- Results or Outcomes : The structure shows an unusual pattern featuring chains of molecules with both intra- and intermolecular hydrogen bonding of the OH groups .
Use in Computational Chemistry
- Specific Scientific Field : Computational Chemistry .
- Summary of the Application : The 1,2-(bis-phenoxy)ethane family of molecules, which includes 1,2-Bis(2,4-dichlorophenoxy)ethane, have a number of possible conformations in the crystalline state due to the flexible nature of the ethane spacer group .
- Methods of Application : Structural trends within this group of molecules were examined via the use of single crystal X-ray data and computational chemistry .
- Results or Outcomes : The study revealed a distinct trend in the conformational solid state structures, with the majority giving gauche structures .
Use in Environmental Risk Assessment
- Specific Scientific Field : Environmental Chemistry .
- Summary of the Application : As an alternative of polybrominated diphenyl ethers (PBDEs), 1,2-bis (2,4,6-tribromophenoxy)ethane (BTBPE) is currently one of the most commonly applied novel brominated flame retardants with wide market prospects .
- Methods of Application : The mechanism and kinetics of the ·OH-initiated atmospheric reaction of BTBPE have been investigated by combined quantum chemical calculations and kinetics modeling .
- Results or Outcomes : The calculated overall reaction rate constant is 1.0 × 10 −12 cm 3 per molecule per s, translating into 11.8 days atmospheric lifetime of BTBPE .
Safety And Hazards
特性
IUPAC Name |
2,4-dichloro-1-[2-(2,4-dichlorophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4O2/c15-9-1-3-13(11(17)7-9)19-5-6-20-14-4-2-10(16)8-12(14)18/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGCTYZENHHSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212800 | |
| Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(2,4-dichlorophenoxy)ethane | |
CAS RN |
6339-70-4 | |
| Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6339-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Bis(2,4-dichlorophenoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)



